

Application Note: Imaging Lysosomal Dynamics in 3D Cell Culture Models with LysoSR-549

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Compound of Interest

Compound Name: LysoSR-549

Cat. No.: B15138588

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Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in biomedical research and drug discovery to better recapitulate the complex microenvironment of native tissues. The study of subcellular organelles within these models is crucial for understanding cellular physiology and disease pathogenesis. Lysosomes, as the primary degradative and signaling hubs of the cell, play a pivotal role in cellular homeostasis, and their dysfunction is implicated in numerous diseases, including cancer and neurodegenerative disorders.

LysoSR-549 is a novel, super-resolution, pH-sensitive fluorescent probe designed for specific and robust labeling of lysosomes in live cells. Its unique photophysical properties, including high photostability and a significant increase in fluorescence in the acidic environment of the lysosome, make it an ideal tool for long-term imaging and tracking of lysosomal dynamics. This application note provides detailed protocols for the use of **LysoSR-549** in 3D cell culture models and an overview of its application in studying key lysosomal signaling pathways.

Quantitative Data Presentation

The performance of **LysoSR-549** has been benchmarked against traditional lysosomal probes. While direct comparative data in 3D models is still emerging, the following table summarizes

key performance indicators based on available data and expected performance in complex cellular systems.

Feature	LysoSR-549	LysoTracker Probes (e.g., LysoTracker Red)
Excitation/Emission (nm)	~549 / ~572	Varies by probe (e.g., Red: ~577 / ~590)
Optimal Working Concentration	50 - 100 nM (recommended starting point)	50 - 75 nM
Photostability	High	Moderate to Low
Signal-to-Noise Ratio	High	Good
pH Sensitivity	Strong fluorescence increase at acidic pH	Accumulates in acidic organelles
Cytotoxicity	Low at optimal concentrations	Low at optimal concentrations
Suitability for Super-Resolution	Yes	No

Experimental Protocols

Protocol 1: Live-Cell Staining of Lysosomes in 3D Spheroids with LysoSR-549

This protocol provides a general guideline for staining multicellular spheroids. Optimization may be required depending on the cell type, spheroid size, and density.

Materials:

- **LysoSR-549** stock solution (e.g., 1 mM in DMSO)
- 3D cell culture spheroids in appropriate culture medium
- Pre-warmed complete cell culture medium
- Phosphate-Buffered Saline (PBS), pH 7.4

- Wide-bore pipette tips
- Imaging-compatible microplates or dishes (e.g., glass-bottom)

Procedure:

- Preparation of Staining Solution:
 - Prepare a fresh working solution of **LysoSR-549** by diluting the stock solution in pre-warmed complete cell culture medium. A final concentration of 50-100 nM is recommended as a starting point.
 - Vortex the solution gently to ensure it is well-mixed.
- Staining of Spheroids:
 - Carefully remove the existing culture medium from the wells containing the spheroids using a wide-bore pipette tip to avoid disturbing the spheroids.
 - Gently add the pre-warmed **LysoSR-549** staining solution to the wells.
 - Incubate the spheroids for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂. For larger or more compact spheroids, the incubation time may need to be extended to 2 hours to ensure adequate probe penetration.
- Washing (Optional):
 - For applications requiring lower background fluorescence, a washing step can be included.
 - Carefully remove the staining solution and gently wash the spheroids once or twice with pre-warmed complete cell culture medium.
- Imaging:
 - Image the stained spheroids directly in the culture medium using a confocal microscope, spinning disk microscope, or a high-content imaging system equipped for live-cell imaging.

- Use appropriate filter sets for **LysoSR-549** (Excitation: ~549 nm, Emission: ~572 nm).
- Acquire z-stacks to visualize the lysosomes throughout the depth of the spheroid.

Protocol 2: Fixation and Counterstaining of LysoSR-549-Labeled Spheroids

For endpoint assays or co-localization studies with other markers, spheroids can be fixed after **LysoSR-549** staining.

Materials:

- Stained spheroids (from Protocol 1)
- 4% Paraformaldehyde (PFA) in PBS
- PBS, pH 7.4
- Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Nuclear counterstain (e.g., DAPI or Hoechst 33342)
- Mounting medium

Procedure:

- Fixation:
 - After staining with **LysoSR-549**, carefully remove the medium and add 4% PFA to fix the spheroids for 20-30 minutes at room temperature.
 - Gently wash the spheroids three times with PBS.
- Permeabilization (if required for other antibodies):

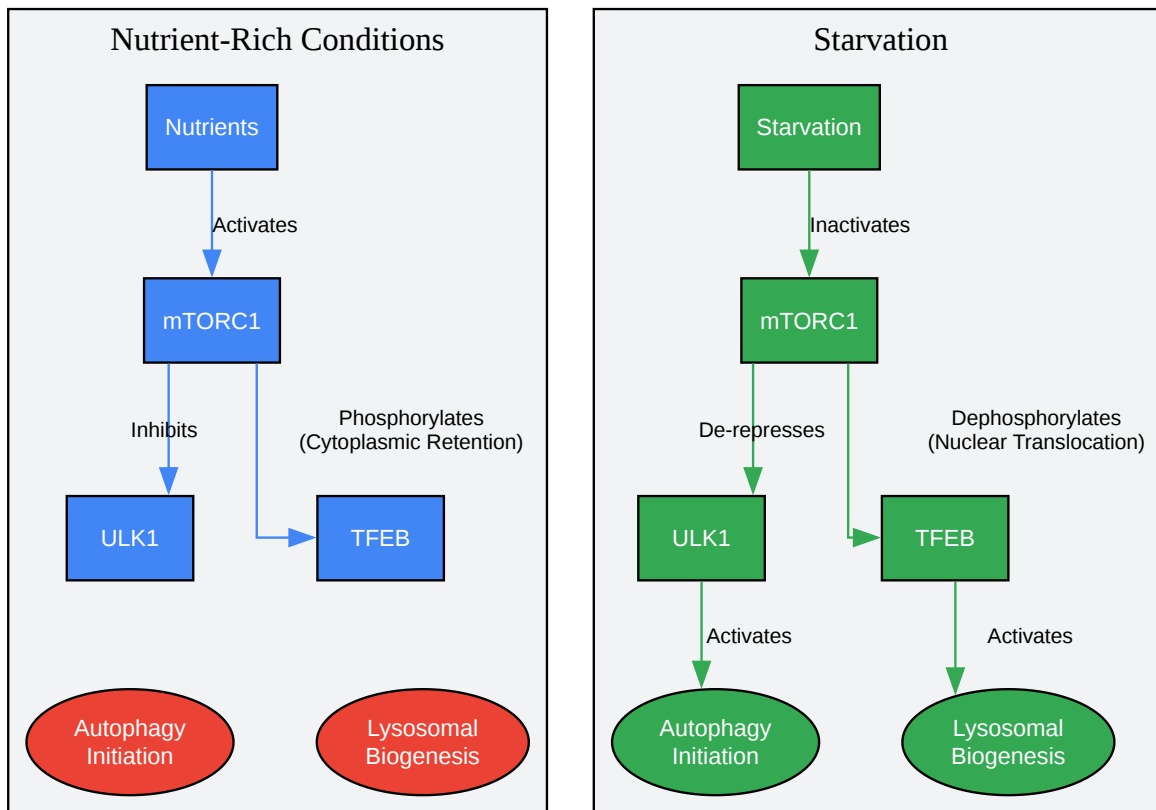
- Incubate the fixed spheroids with permeabilization buffer for 10-15 minutes at room temperature.
- Wash three times with PBS.
- Blocking (if using antibodies):
 - Incubate with blocking buffer for 1 hour at room temperature.
- Counterstaining:
 - Incubate the spheroids with a nuclear counterstain (e.g., 1 µg/mL DAPI in PBS) for 15-20 minutes at room temperature, protected from light.
 - Wash three times with PBS.
- Mounting and Imaging:
 - Carefully transfer the spheroids to a glass slide or imaging dish.
 - Add a drop of mounting medium and cover with a coverslip.
 - Image using a confocal microscope with the appropriate filter sets.

Visualization of Key Lysosomal Signaling Pathways

LysoSR-549 can be used to investigate the role of lysosomes in various signaling pathways critical for cell function and disease.

mTORC1 Signaling and Autophagy Regulation

The mTORC1 (mechanistic target of rapamycin complex 1) pathway is a central regulator of cell growth and metabolism, and its activity is tightly linked to lysosomal function. Under nutrient-rich conditions, mTORC1 is active on the lysosomal surface and suppresses autophagy. During starvation, mTORC1 is inactivated, leading to the initiation of autophagy, a process of cellular self-digestion where cytoplasmic components are delivered to lysosomes for degradation and recycling.

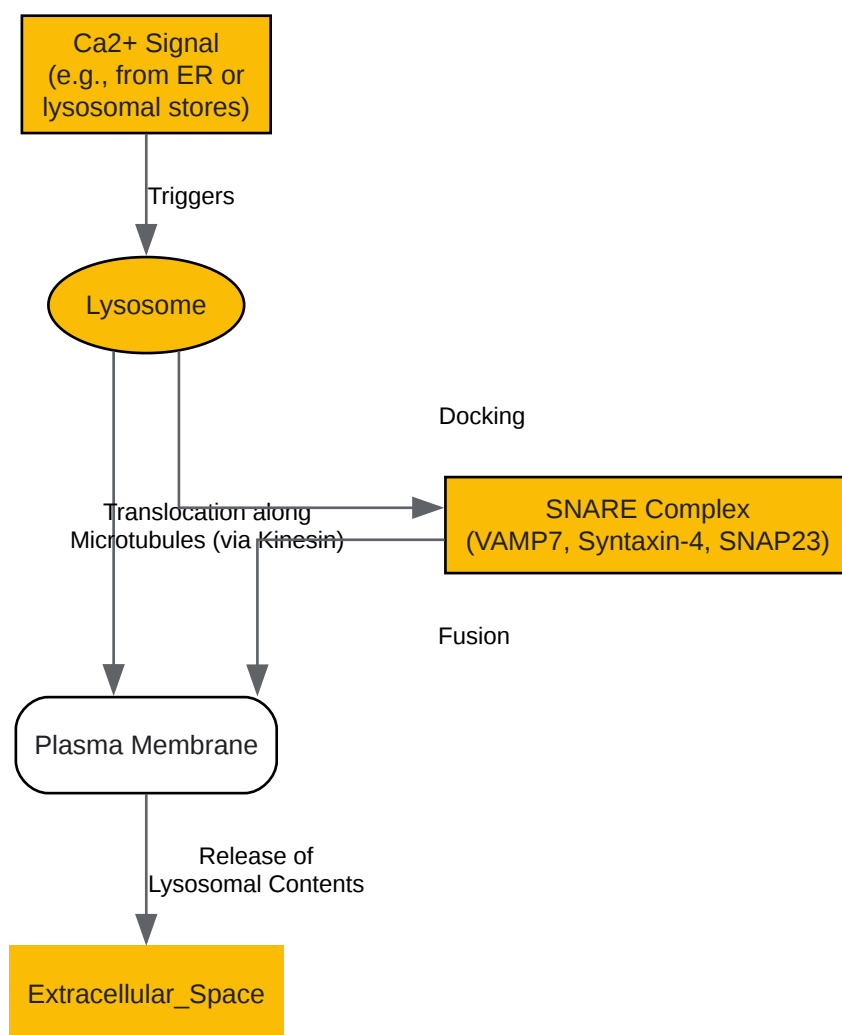


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Caption: mTORC1 signaling pathway in the regulation of autophagy and lysosomal biogenesis.

Lysosomal Exocytosis

Lysosomal exocytosis is a process where lysosomes fuse with the plasma membrane to release their contents into the extracellular space. This pathway is crucial for cellular processes such as membrane repair, secretion of signaling molecules, and removal of cellular waste.^[1]

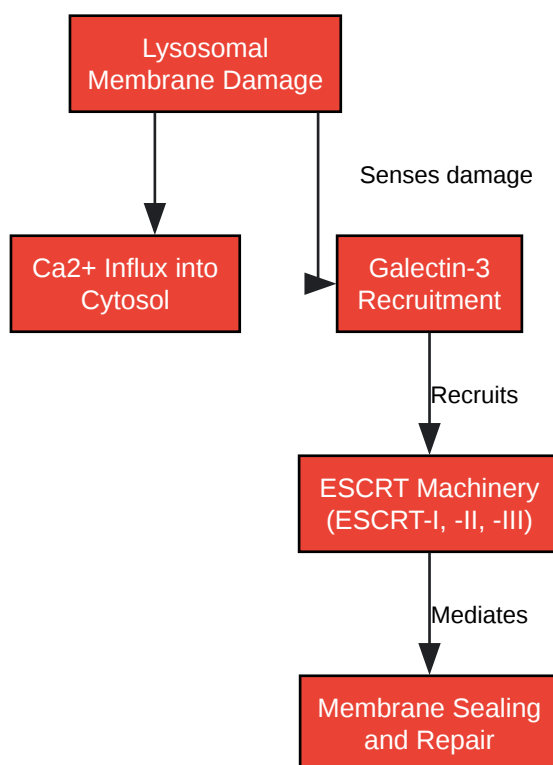


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Caption: Key steps in the process of lysosomal exocytosis.

Lysosomal Membrane Repair

Damage to the lysosomal membrane can lead to the leakage of hydrolytic enzymes into the cytoplasm, causing cellular damage and death. Cells have evolved sophisticated mechanisms to rapidly repair damaged lysosomal membranes, involving the recruitment of the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery.



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Caption: Simplified workflow of ESCRT-mediated lysosomal membrane repair.

Conclusion

LysoSR-549 is a powerful tool for the investigation of lysosomal dynamics and function in complex 3D cell culture models. Its superior photostability and high signal-to-noise ratio enable detailed and long-term imaging, providing valuable insights into the role of lysosomes in health and disease. The protocols and pathway diagrams provided in this application note serve as a comprehensive guide for researchers to effectively utilize **LysoSR-549** in their studies of 3D cellular systems.

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References

- 1. Lysosomal Exocytosis: The Extracellular Role of an Intracellular Organelle - PMC [pmc.ncbi.nlm.nih.gov]
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